2-(4-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide
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Overview
Description
N-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE is a compound that features a thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE typically involves the formation of the thiazole ring followed by the introduction of the phenoxyacetamide moiety. Common synthetic routes include:
Cyclization Reactions: Starting from appropriate thioamide and α-haloketone precursors to form the thiazole ring.
Nucleophilic Substitution: Introducing the phenoxyacetamide group through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time to ensure efficient synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the phenoxyacetamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or the phenoxyacetamide moiety .
Scientific Research Applications
N-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and antiviral activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of N-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: A thiazole-containing anticancer drug.
Dasatinib: Another thiazole-based anticancer agent.
Patellamide A: A thiazole-containing natural product with anticancer properties.
Uniqueness
N-[(2-METHYL-1,3-THIAZOL-4-YL)METHYL]-2-(4-METHYLPHENOXY)ACETAMIDE is unique due to its specific combination of the thiazole ring and phenoxyacetamide moiety, which imparts distinct biological activities and chemical reactivity compared to other thiazole derivatives .
Properties
Molecular Formula |
C14H16N2O2S |
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Molecular Weight |
276.36 g/mol |
IUPAC Name |
2-(4-methylphenoxy)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]acetamide |
InChI |
InChI=1S/C14H16N2O2S/c1-10-3-5-13(6-4-10)18-8-14(17)15-7-12-9-19-11(2)16-12/h3-6,9H,7-8H2,1-2H3,(H,15,17) |
InChI Key |
SPNNTPSKXBQSHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NCC2=CSC(=N2)C |
Origin of Product |
United States |
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